Home > Products > Screening Compounds P15128 > (Rac)-Idroxioleic acid-d17
(Rac)-Idroxioleic acid-d17 -

(Rac)-Idroxioleic acid-d17

Catalog Number: EVT-12556830
CAS Number:
Molecular Formula: C18H34O3
Molecular Weight: 315.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(Rac)-Idroxioleic acid-d17, also known as 2-Hydroxyoleic acid-d17, is a deuterium-labeled derivative of 2-Hydroxyoleic acid. This compound has the molecular formula C18H34O3 and is characterized by the presence of a hydroxyl group at the second carbon position of the oleic acid chain. The incorporation of deuterium enhances its stability and allows for tracking in biological systems, making it valuable in research and therapeutic applications. The compound is classified as a fatty acid derivative, specifically a synthetic analog of oleic acid, which is a naturally occurring monounsaturated fatty acid.

Synthesis Analysis

Methods

The synthesis of (Rac)-Idroxioleic acid-d17 typically involves several key steps:

  1. Starting Material: The process begins with oleic acid as the primary starting material.
  2. Deuteration: Deuterium is incorporated into the structure during the synthesis, which can be achieved through various methods such as using deuterated solvents or reagents.
  3. Hydroxylation: The introduction of the hydroxyl group at the second carbon is accomplished through specific chemical reactions that modify oleic acid.

These methods ensure that (Rac)-Idroxioleic acid-d17 retains its structural integrity while allowing for tracking and analysis in biological studies .

Molecular Structure Analysis

Structure and Data

  • Molecular Formula: C18H34O3
  • Molecular Weight: Approximately 302.46 g/mol
  • Structural Features: The compound features a hydroxyl group (-OH) attached to the second carbon of the oleic acid backbone, which influences its biological activity.
  • Isomeric SMILES: CC12CCC(CC1CCC3C2CCC4(C3CCC4C(=O)CO)C)O

The deuterium labeling provides unique properties that enhance its application in metabolic studies and therapeutic research .

Chemical Reactions Analysis

Reactions and Technical Details

(Rac)-Idroxioleic acid-d17 can undergo various chemical reactions:

  • Oxidation: Hydroxyl groups can be oxidized to form ketones or aldehydes.
  • Reduction: Ketones or aldehydes can be reduced back to hydroxyl groups.
  • Substitution: Functional groups may be substituted with other nucleophiles or electrophiles.

Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction. The ability to undergo these reactions makes (Rac)-Idroxioleic acid-d17 versatile in synthetic organic chemistry.

Mechanism of Action

Process and Data

The mechanism of action for (Rac)-Idroxioleic acid-d17 primarily involves its interaction with cell membranes. It alters lipid organization within the plasma membrane, influencing various cellular processes. Notably, this compound has been studied for its anti-tumor effects by inducing apoptosis in cancer cells. Additionally, it may modulate metabolic pathways associated with lipid metabolism and signaling, impacting enzyme activity and receptor interactions critical for cellular function .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Density: Approximately 0.9 g/cm³
  • Boiling Point: Approximately 360 °C at 760 mmHg
  • Flash Point: Around 270 °C
  • LogP (Partition Coefficient): 7.70
  • Topological Polar Surface Area: 37.30 Ų

These properties indicate that (Rac)-Idroxioleic acid-d17 is a stable compound with significant hydrophobic characteristics, which can influence its bioavailability and interaction with biological membranes .

Applications

Scientific Uses

(Rac)-Idroxioleic acid-d17 has several applications in scientific research:

  • Cancer Research: Its potential anti-tumor properties make it a candidate for further investigation in cancer therapies.
  • Metabolic Studies: The compound serves as a tracer in studies examining lipid metabolism and cellular signaling pathways.
  • Biological Interactions: Research focuses on its binding affinity to membrane proteins and effects on cellular signaling, which are crucial for understanding its role in health and disease.
Deuterated Analogs in Pharmacological Research

Tracer Applications for Drug Metabolism Studies

Deuterated analogs like (Rac)-Idroxioleic acid-d17 enable precise tracking of drug disposition and biotransformation pathways. The substitution of hydrogen with deuterium creates a distinct isotopic signature while maintaining nearly identical physicochemical properties to the parent compound. This allows researchers to:

  • Quantify Metabolic Stability: Deuterium incorporation slows metabolic degradation (kinetic isotope effect), extending the detectable timeframe for metabolite identification. Studies show deuterated fatty acids exhibit up to 3-fold longer half-lives in hepatic microsomal systems compared to non-deuterated forms [6] [10].
  • Map Metabolic Pathways: Using mass spectrometry, deuterated labels allow unambiguous differentiation of drug-derived metabolites from endogenous compounds. For (Rac)-Idroxioleic acid-d17, key oxidative metabolites include ω-hydroxy and β-oxidation products detectable in plasma and urine matrices [6] [10].
  • Assess Enzyme Involvement: Isotopic tracing reveals cytochrome P450 (CYP4A11, CYP2J2) and β-oxidation enzymes as primary metabolizers of hydroxy fatty acids, with deuterated analogs providing enzyme-specific kinetic data [6].

Table 1: Analytical Techniques for Tracing (Rac)-Idroxioleic acid-d17

TechniqueDetection LimitKey Applications
LC-MS/MS (MRM)0.1 ng/mLQuantification in plasma/tissue homogenates
Accelerator Mass Spectrometry0.001 dpmUltra-sensitive ADME studies in microdose trials
Stable Isotope NMRµM rangeStructural elucidation of deuterated metabolites

Isotopic Labeling in Membrane Lipid Therapy

Membrane Lipid Therapy (Melitherapy) exploits lipid-mediated modulation of membrane protein activity for anticancer effects. (Rac)-Idroxioleic acid-d17 serves as a probe to elucidate:

  • Membrane Incorporation Dynamics: Deuterium labels allow quantification of drug partitioning into lipid rafts using neutron scattering and isotopic labeling techniques. Research confirms that 2-OHOA analogs incorporate preferentially into disordered membrane domains, increasing membrane curvature and altering fluidity by ~30% at therapeutic concentrations [4] [7].
  • Protein Translocation Effects: The compound’s deuterated form enables tracking of raft-dependent protein redistribution. In glioblastoma models, it facilitates the translocation of protein kinase Cα (PKCα) and other signaling proteins from membrane rafts to cytoplasmic compartments, disrupting oncogenic signaling [7].
  • Target Engagement Validation: Deuterium-based spectroscopic methods (FTIR, SANS) verify direct interactions between 2-OHOA and membrane phospholipids, particularly phosphatidylethanolamine, which undergoes acyl chain remodeling upon drug binding [7].

These studies validate that deuterated analogs retain the parent drug’s mechanism: altering lipid nanostructure to inhibit pro-survival pathways like PKCα/Ras/ERK while inducing tumor-selective apoptosis [2] [5] [9].

Methodological Advantages in Pharmacokinetic Profiling

Deuterated tracers overcome key limitations in conventional pharmacokinetic studies:

  • Simultaneous Microdosing: Co-administration of deuterated (tracer) and non-deuterated (therapeutic) forms allows parallel assessment of microdose and therapeutic-dose pharmacokinetics without drug-drug interaction risks. Studies in xenograft models demonstrate linear pharmacokinetics for 2-OHOA across this dosing range [10].
  • Excretion Mass Balance: The isotopic signature enables precise excretion tracking. In radiolabeled studies, ~90% of administered 2-OHOA-derived material is recovered within 72 hours (primarily fecal), with deuterated analogs confirming enterohepatic recirculation via bile acid conjugates [6] [10].
  • Tissue Distribution Mapping: MALDI imaging of deuterated compounds provides spatial resolution of drug penetration across biological barriers. (Rac)-Idroxioleic acid-d17 shows 4-fold higher accumulation in brain tumors versus healthy parenchyma, explaining its efficacy in glioblastoma models [3] [7].

Table 2: Research Applications of (Rac)-Idroxioleic acid-d17

Research AreaApplicationKey Findings
Drug MetabolismMetID in liver microsomesMajor metabolic soft spot: ω-1 carbon oxidation
Membrane BiophysicsNeutron diffraction of model membranesIncreased membrane curvature (radius: ~15 nm)
Tumor TargetingQuantitative whole-body autoradiographyTumor-to-plasma ratio: 8.5 in GBM xenografts
Drug-Drug InteractionsCYP inhibition screeningWeak inhibition of CYP3A4 (IC50 >50 μM)

Deuterated analogs like (Rac)-Idroxioleic acid-d17 exemplify how isotopic labeling accelerates drug development. Their application in membrane lipid therapy research bridges molecular biophysics and translational oncology, providing mechanistic validation while advancing analytical methodologies.

Properties

Product Name

(Rac)-Idroxioleic acid-d17

IUPAC Name

(Z)-11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-heptadecadeuterio-2-hydroxyoctadec-9-enoic acid

Molecular Formula

C18H34O3

Molecular Weight

315.6 g/mol

InChI

InChI=1S/C18H34O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(19)18(20)21/h9-10,17,19H,2-8,11-16H2,1H3,(H,20,21)/b10-9-/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2

InChI Key

JBSOOFITVPOOSY-DUGYPAGXSA-N

Canonical SMILES

CCCCCCCCC=CCCCCCCC(C(=O)O)O

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])/C=C\CCCCCCC(C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.